molecular formula C12H13N3O B2847476 N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1019075-43-4

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No. B2847476
CAS RN: 1019075-43-4
M. Wt: 215.256
InChI Key: IWAIVJFFDTYYFK-UHFFFAOYSA-N
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Description

“N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1019075-43-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is (1E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone oxime .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-9H,1-2H3 .

It is stored at room temperature . The InChI key for this compound is BNCOOAUSGURHBK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is involved in the synthesis of novel pyrazole derivatives, which play a crucial role in the development of new chemical entities with potential biological activities. For instance, the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-bromo-1-phenylethanone, followed by reaction with hydroxylamine hydrochloride, leads to the synthesis of novel oxime-containing pyrazole derivatives. These derivatives have shown a dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, primarily attributed to autophagy induction, showcasing their potential as regulators for apoptosis and autophagy in cancer treatment (Zheng et al., 2010).

Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), leads to compounds with significant antioxidant activity. These activities are evaluated through various in vitro methods, including DPPH, ABTS, and FRAP assays, indicating the compounds' potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

This compound is also involved in the synthesis of heterocyclic compounds, such as isoxazoles and pyrazolones, by reacting with various nucleophilic reagents. These reactions result in a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of these compounds involves complex reactions that yield various heterocyclic frameworks with potential for further functionalization and study (Harb et al., 1989).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications in various fields. Given the wide range of applications of pyrazole compounds, there could be potential for this compound in medicinal chemistry, drug discovery, and other areas .

properties

IUPAC Name

(NE)-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAIVJFFDTYYFK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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